3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with molecular targets such as protein tyrosine kinases . The compound acts as an inhibitor, blocking the activity of these enzymes and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: A precursor in the synthesis of 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide.
6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide: A structurally similar compound with different substitution patterns.
3-bromo-7-fluoro-imidazo[1,2-a]pyridine: Another derivative with bromine and fluorine substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and carbohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQCZWJPFTRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)F)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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